

Spectroscopic Characterization of Neopentyl Glycol Dibenzoate: A Technical Guide

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Compound of Interest

Compound Name: Neopentyl glycol dibenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Neopentyl glycol dibenzoate** (C₁₉H₂₀O₄), a widely used plasticizer and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for **Neopentyl glycol dibenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.0	m	4H	Aromatic C-H (ortho to C=O)
7.5	m	6H	Aromatic C-H (meta, para to C=O)
4.2	s	4H	-CH ₂ -
1.1	s	6H	-C(CH ₃) ₂

Table 2: ¹³C NMR Spectral Data[1]

Chemical Shift (δ) ppm	Assignment
166.5	C=O
132.9	Aromatic C-H
130.3	Aromatic C-H
129.5	Aromatic C-H
128.3	Aromatic C-H
70.3	-CH ₂ -
35.1	-C(CH ₃) ₂
21.9	-CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data[1]

Wavenumber (cm ⁻¹)	Description of Vibration
3060-2960	C-H stretch (aromatic and aliphatic)
1720	C=O stretch (ester)
1600, 1480	C=C stretch (aromatic)
1270	C-O stretch (ester)
1120	C-O stretch
710	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (LC-MS)[1]

m/z	Relative Intensity (%)	Proposed Fragment
313.1434	[M+H] ⁺	Molecular Ion
149.0235	11.69	[C ₈ H ₅ O ₃] ⁺
105.0336	11.35	[C ₇ H ₅ O] ⁺
91.0543	100	[C ₇ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

- Sample Preparation: Dissolve 5-10 mg of **Neopentyl glycol dibenzoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.[\[2\]](#)
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required. A spectral width of 200-220 ppm is common.[\[2\]](#)
- **Data Processing:** Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.[\[2\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **Neopentyl glycol dibenzoate**, the KBr pellet method is common. Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[\[2\]](#) Alternatively, for a melted sample, the capillary cell technique can be used.[\[1\]](#)
- **Background Spectrum:** Record a background spectrum of a pure KBr pellet or empty sample holder.[\[2\]](#)
- **Sample Spectrum:** Place the prepared sample in the spectrometer and acquire the spectrum. Typically, a range of 4000 cm^{-1} to 400 cm^{-1} is scanned. Co-adding 16 to 32 scans is common to enhance the signal quality.[\[2\]](#)
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.[\[2\]](#)

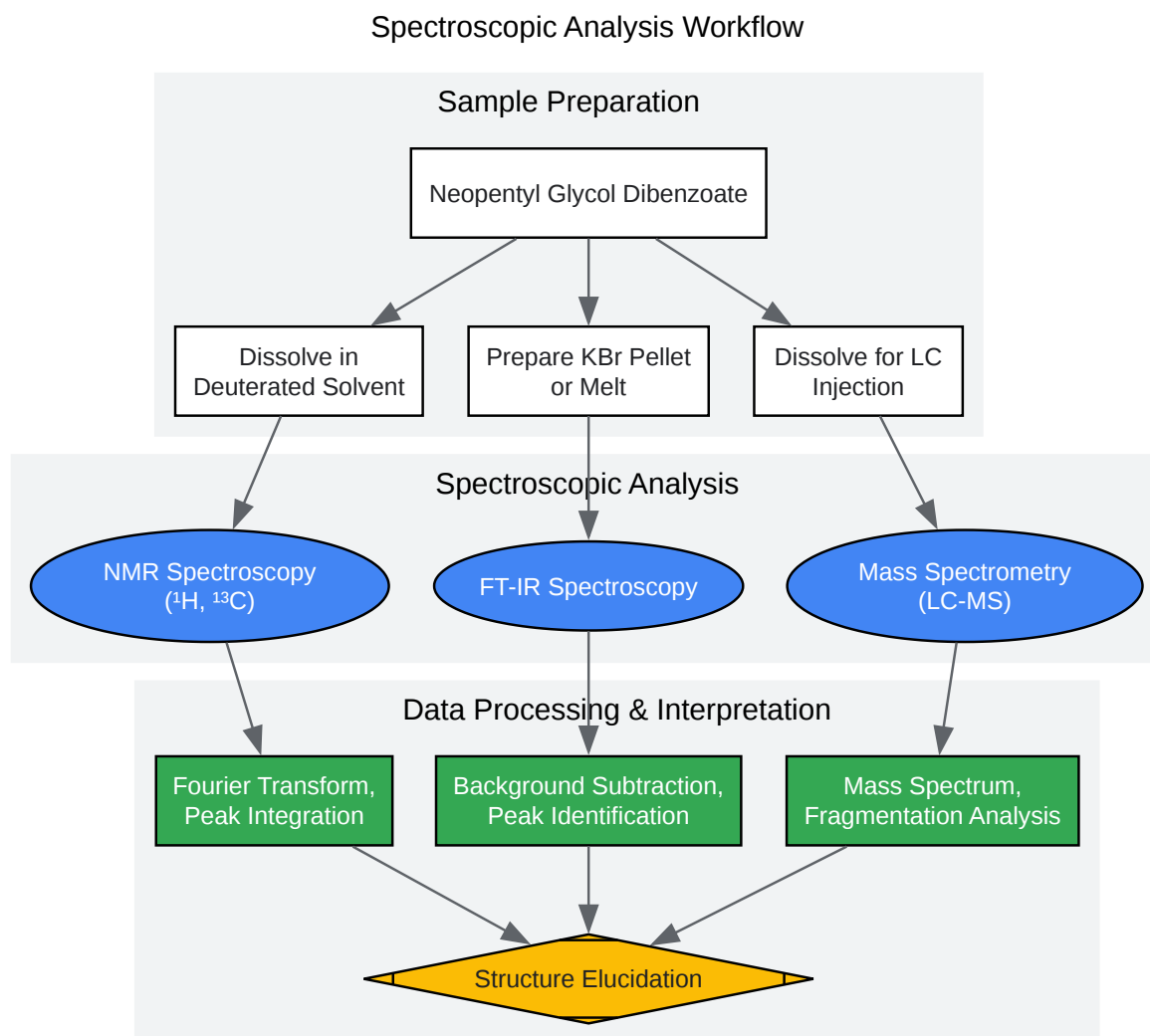
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a non-volatile compound like **Neopentyl glycol dibenzoate**, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique.[\[1\]](#)
- **Ionization:** Electrospray Ionization (ESI) is a common method for polar molecules, which generates a protonated molecular ion $[\text{M}+\text{H}]^+$.[\[1\]](#)

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap.[1]
- **Fragmentation:** To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Neopentyl glycol dibenzoate**.



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Caption: General workflow for spectroscopic analysis.

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